CC(C)(C)OC(=O)NC1CCC(O)CC1
. This indicates that the molecule contains a carbamate group attached to a tert-butyl group and a 4-hydroxycyclohexyl group .
Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group and a hydroxycyclohexyl moiety, making it of interest in various scientific fields, including medicinal chemistry and materials science. Its structure allows for specific interactions in biological systems, which can lead to potential applications in pharmaceuticals.
Tert-butyl (4-hydroxycyclohexyl)carbamate can be classified as:
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate can be achieved through several methods:
In one notable study, a reaction involving di-tert-butyl dicarbonate and triethylamine in dichloromethane at room temperature yielded tert-butyl (4-hydroxycyclohexyl)carbamate with a high yield of 96.29% after purification . The optimal conditions for enzymatic synthesis were found to be 40 °C with specific enzyme loading ratios for maximum efficiency.
The molecular structure of tert-butyl (4-hydroxycyclohexyl)carbamate consists of:
Tert-butyl (4-hydroxycyclohexyl)carbamate participates in various chemical reactions typical of carbamates:
These reactions are essential for its application in synthesizing more complex molecules in pharmaceutical chemistry.
The mechanism by which tert-butyl (4-hydroxycyclohexyl)carbamate exerts its effects is primarily linked to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its bulky tert-butyl group and hydroxyl functionality. The presence of the hydroxy group enhances its solubility in biological fluids, facilitating its bioavailability.
Relevant analyses such as NMR spectroscopy confirm the structure and purity of synthesized samples, ensuring they meet required specifications for scientific applications .
Tert-butyl (4-hydroxycyclohexyl)carbamate has several scientific uses:
The systematic IUPAC name for this compound is tert-butyl (4-hydroxycyclohexyl)carbamate, which precisely defines its molecular structure: a cyclohexane ring substituted with a hydroxy group at the 4-position and a tert-butoxycarbonyl-protected amino group at the same carbon. The molecular formula is C₁₁H₂₁NO₃, corresponding to a molecular weight of 215.29 g/mol. The structural backbone features a cyclohexyl moiety where the relative stereochemistry of the substituents (cis or trans) can significantly influence its reactivity and physical properties, though the compound is commonly supplied as a diastereomeric mixture [1] .
The canonical SMILES representation OC1CCC(NC(=O)OC(C)(C)C)CC1 accurately describes the atomic connectivity, while the InChIKey DQARDWKWPIRJEH-UHFFFAOYSA-N provides a unique identifier for database searches. Crystallographic studies reveal that the cyclohexane ring adopts a chair conformation, with hydrogen bonding possible between the carbamate N-H and the C4 hydroxyl group in certain stereoisomers. This intramolecular interaction can influence the compound’s solubility and crystallization behavior .
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | tert-Butyl (4-hydroxycyclohexyl)carbamate |
Molecular Formula | C₁₁H₂₁NO₃ |
Molecular Weight | 215.29 g/mol |
SMILES | OC1CCC(NC(=O)OC(C)(C)C)CC1 |
InChIKey | DQARDWKWPIRJEH-UHFFFAOYSA-N |
XLogP3 | 1.2 (estimated) |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
This compound is documented under multiple synonyms and registry numbers across chemical databases, reflecting its diverse applications and commercial sources. The primary CAS number is 224309-64-2, though alternative numbers include 167081-25-6 (assigned to stereoisomers) and 111300-06-2 (associated with early pharmaceutical research samples). Commonly employed synonyms encompass 4-(tert-Butoxycarbonylamino)cyclohexanol, 4-N-Boc-aminocyclohexanol, and (4-Hydroxycyclohexyl)carbamic acid tert-butyl ester. The multiplicity of names arises from variations in stereochemical descriptors (cis/trans) and naming conventions between research communities [2] [4].
Registry discrepancies often correlate with isomeric composition: 111300-06-2 typically denotes mixtures of cis and trans diastereomers, whereas 224309-64-2 may specify undefined stereochemistry in commercial catalogues. The MDL number MFCD06658349 provides a consistent identifier across suppliers for procurement purposes. Additional aliases like Boc-4-amino-cyclohexanol and trans-N-Boc-4-aminocyclohexanol emphasize the protecting group (Boc = tert-butoxycarbonyl) and stereospecific variants used in targeted syntheses [2] [4] .
Table 2: Synonymous Identifiers and Commercial Designations
Synonym | CAS Registry Number | Notation Context |
---|---|---|
4-(tert-Butoxycarbonylamino)cyclohexanol | 224309-64-2 | IUPAC-based nomenclature |
4-N-Boc-amino-cyclohexanol | 111300-06-2 | Peptide chemistry shorthand |
trans-4-Boc-aminocyclohexanol | 167081-25-6 | Stereospecific designation |
(4-Hydroxycyclohexyl)carbamic acid tert-butyl ester | 224309-64-2 | CA Index Name variant |
tert-Butyl N-(4-hydroxycyclohexyl)carbamate | 224309-64-2 | Carbamate functional group emphasis |
The emergence of tert-butyl (4-hydroxycyclohexyl)carbamate as a strategic reagent parallels the development of Boc (tert-butoxycarbonyl) protection methodology in the mid-20th century. Pioneered by Carpino and McKay, the Boc group addressed critical challenges in amino group protection by introducing an acid-labile but base-stable alternative to the then-dominant carbobenzoxy (Cbz) group. The cyclohexyl variant offered unique advantages over linear alkyl analogs due to the conformational rigidity of the ring system, which reduced side reactions during peptide coupling and deprotection sequences. Specifically, the 4-hydroxycyclohexyl backbone provided a spatially defined structure that minimized racemization in sterically hindered amino acid couplings—a persistent issue in solid-phase peptide synthesis (SPPS) [4].
By the 1990s, this compound had become integral to synthesizing constrained peptides and peptidomimetics. The hydroxyl group enabled attachment to resin supports via ester linkages, facilitating the production of cyclic peptides through on-resin cyclization strategies. Additionally, the stability of the carbamate linkage toward nucleophiles and reducing agents allowed orthogonal deprotection in Fmoc/Boc hybrid protection schemes. This versatility cemented its role in synthesizing complex peptide architectures, including HIV protease inhibitors and glycopeptide antibiotics, where regio- and stereochemical control was paramount [4] .
Beyond peptide chemistry, this carbamate derivative serves as a pivotal intermediate in synthesizing pharmacologically active molecules. Its dual functionality allows simultaneous or sequential modification of the amino and hydroxyl groups, enabling efficient construction of molecular complexity. A seminal application is its use in synthesizing mitofusin activators—compounds that enhance mitochondrial fusion and show therapeutic potential for neurodegenerative disorders like Charcot-Marie-Tooth disease and Parkinson’s disease. In US Patent US20210251925A1, the compound provides the stereodefined trans-cyclohexylamine core necessary for binding to mitofusin proteins, with the hydroxyl group serving as a handle for further derivatization [6].
The compound’s impact extends to oncology and CNS drug development:
Industrial-scale adoption is evidenced by ≥96% purity specifications (HPLC) in commercial catalogues and specialized storage protocols (0–8°C) to prevent Boc group degradation. Current research explores its utility in bioconjugation for antibody-drug conjugates (ADCs), where site-specific linkage occurs via the hydroxyl group without compromising the Boc-protected amine destined for payload attachment [4].
Table 3: Key Pharmaceutical Applications and Target Therapies
Application Context | Target Therapeutic Area | Role of the Carbamate Intermediate |
---|---|---|
Mitofusin Activator Synthesis | Neurodegenerative Diseases | Provides trans-cyclohexylamine scaffold |
Kinase Inhibitor Assembly | Oncology | Enables introduction of solubilizing groups |
Peptide-Based CNS Agents | Depression/Anxiety Disorders | Imparts conformational rigidity to peptides |
Bioconjugation Platforms | Targeted Cancer Therapy | Allows orthogonal functionalization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7